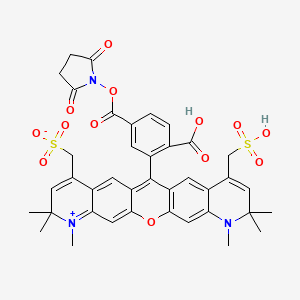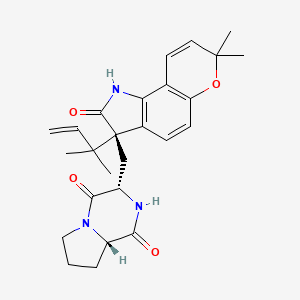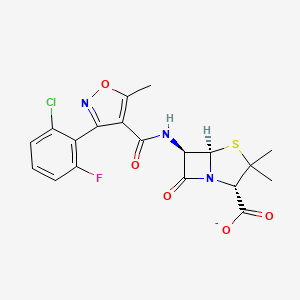
Flucloxacillin(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flucloxacillin(1-) is a penicillinate anion. It is a conjugate base of a flucloxacillin.
科学的研究の応用
Immunochemical Detection in Liver Reactions
Flucloxacillin has been studied for its role in severe liver reactions, characterized by delayed cholestatic hepatitis and prolonged recovery. Research suggests that flucloxacillin therapy may lead to the formation of drug-modified hepatic protein adducts, which are suspected to play a role in hepatotoxicity. This was demonstrated through the detection of flucloxacillin adducts in various subcellular fractions of rat livers treated with the drug (Carey & van Pelt, 2005).
Characterization of Haptenated HSA
In-depth studies have shown that serum proteins are modified by flucloxacillin, leading to the characterization of sites of chemical modification on human serum albumin (HSA). This modification happens in a dose-, time-, and site-dependent manner, revealing the potential for flucloxacillin to modify plasma proteins and potentially trigger hypersensitivity reactions (Jenkins et al., 2009).
Flucloxacillin-Haptenated HLA-B*57:01 Ligands
Flucloxacillin has been linked to drug-induced liver reactions, particularly in individuals expressing HLA-B*57:01. Research has identified naturally processed drug-haptenated HLA ligands presented on antigen-presenting cells, suggesting a mechanism by which flucloxacillin triggers specific CD8+ T-cell responses (Waddington et al., 2020).
Interaction with Other Drugs
Flucloxacillin's interaction with other drugs, like anticancer agents (paclitaxel, imatinib, and 5-fluorouracil), has been studied, showing a significant increase in the unbound fraction of flucloxacillin when combined with these agents. This study highlights flucloxacillin's potential for drug-drug interactions in clinical settings, especially in intensive care units (Stolte et al., 2020).
Role in Liver Injury
The impact of flucloxacillin on liver injury, particularly in elderly patients, has been a subject of investigation. The risk of cholestasis and drug-induced liver injury is higher in this population due to factors like prolonged treatment duration, comorbidities, and polypharmacy (Angheleanu & Swart, 2021).
Implications in Aplastic Anaemia and Liver Failure
Cases of flucloxacillin-induced aplastic anaemia and liver failure have been reported, emphasizing the need for caution and monitoring when prescribing this drug. Such instances require specialized care and highlight the drug's potential for serious adverse effects (Dobson et al., 2005).
Treatment of Osteomyelitis
While flucloxacillin is widely used for treating various infections, its efficacy in treating osteomyelitis, particularly via oral administration, has been explored. Studies call for further research into this area to understand the effectiveness and potential advantages of oral flucloxacillin in such treatments (Preiss et al., 2020).
Transporter-Mediated Accumulation in Liver Injury
The role of cell membrane transporters in facilitating the accumulation of flucloxacillin protein adducts has been investigated. This research provides insight into the mechanisms of flucloxacillin-induced liver injury and the involvement of specific membrane transporters (Waddington et al., 2020).
Hemofiltration Dynamics
The dynamics of flucloxacillin during continuous venovenous hemofiltration, particularly its clearance and behavior as a highly protein-bound drug, have been studied. This research is crucial for optimizing dosing in intensive care settings (Meyer et al., 2003).
Pharmacodynamic Profiling
Investigations into the pharmacodynamics of flucloxacillin, such as in a neutropenic murine thigh infection model, have provided valuable insights for optimizing dosing regimens in humans, particularly in treating infections like Staphylococcus aureus (Roelofsen et al., 2022).
Genomic Associations with Liver Injury
Genome-wide association studies have identified the HLA-B*5701 genotype as a major determinant of drug-induced liver injury due to flucloxacillin, offering new insights into the genetic factors influencing adverse reactions (Daly et al., 2009).
特性
製品名 |
Flucloxacillin(1-) |
|---|---|
分子式 |
C19H16ClFN3O5S- |
分子量 |
452.9 g/mol |
IUPAC名 |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1 |
InChIキー |
UIOFUWFRIANQPC-JKIFEVAISA-M |
異性体SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



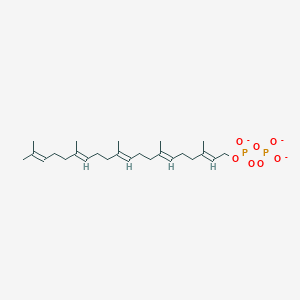
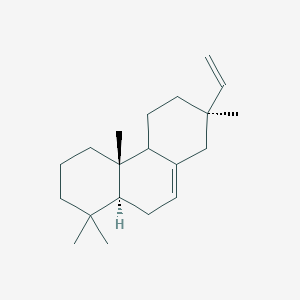
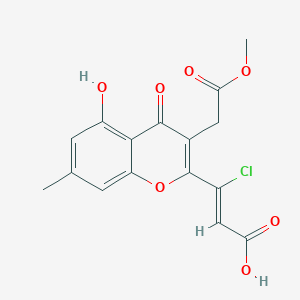
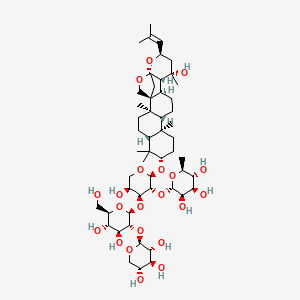
![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)
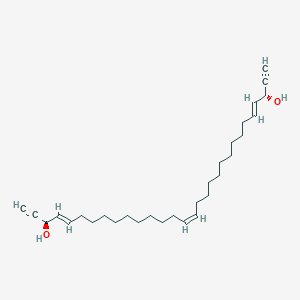
![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)
![3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B1261568.png)
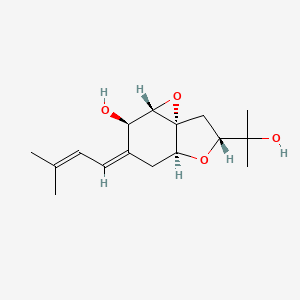
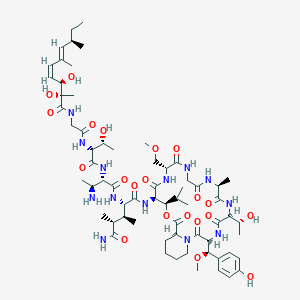
![Dichloromanganese;3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1261574.png)
![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-[2-(dimethylamino)pyrimidin-5-yl]-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1261576.png)
